molecular formula C16H16ClNO3S B3859638 4-((4-chlorophenyl)sulfonyl)-2-phenylmorpholine CAS No. 5523-05-7

4-((4-chlorophenyl)sulfonyl)-2-phenylmorpholine

Cat. No.: B3859638
CAS No.: 5523-05-7
M. Wt: 337.8 g/mol
InChI Key: FEXCRFKCXTVZEC-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)sulfonyl)-2-phenylmorpholine is an organic compound that features a morpholine ring substituted with a phenyl group and a sulfonyl group attached to a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-2-phenylmorpholine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-phenylmorpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-((4-chlorophenyl)sulfonyl)-2-phenylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((4-chlorophenyl)sulfonyl)-2-phenylmorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The phenyl and morpholine groups contribute to the compound’s overall stability and ability to interact with various biological targets .

Comparison with Similar Compounds

Similar Compounds

    4-((4-chlorophenyl)sulfonyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of a morpholine ring.

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a thiadiazole ring instead of a morpholine ring.

    4-chlorophenyl sulfonylacetophenone: Features an acetophenone group instead of a morpholine ring.

Uniqueness

4-((4-chlorophenyl)sulfonyl)-2-phenylmorpholine is unique due to its combination of a morpholine ring with a sulfonyl group attached to a chlorophenyl moiety.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-phenylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c17-14-6-8-15(9-7-14)22(19,20)18-10-11-21-16(12-18)13-4-2-1-3-5-13/h1-9,16H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXCRFKCXTVZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60416880
Record name AC1NSUX9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5523-05-7
Record name AC1NSUX9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-((4-chlorophenyl)sulfonyl)-2-phenylmorpholine
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4-((4-chlorophenyl)sulfonyl)-2-phenylmorpholine
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4-((4-chlorophenyl)sulfonyl)-2-phenylmorpholine
Reactant of Route 4
4-((4-chlorophenyl)sulfonyl)-2-phenylmorpholine
Reactant of Route 5
4-((4-chlorophenyl)sulfonyl)-2-phenylmorpholine
Reactant of Route 6
4-((4-chlorophenyl)sulfonyl)-2-phenylmorpholine

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